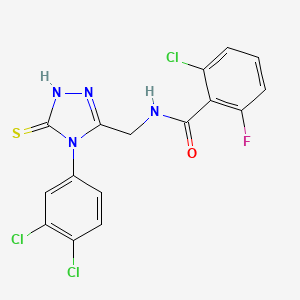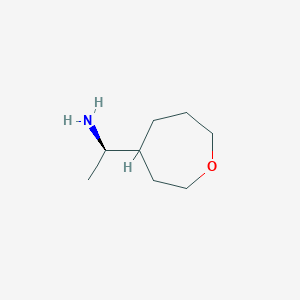
2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each group. For example, the triazole ring might be formed using a click reaction, a type of reaction that rapidly produces a compound with a 1,2,3-triazole ring .Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to 2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide have shown promising antimicrobial activities. For instance, novel heterocyclic compounds derived from related structures demonstrated significant lipase and α-glucosidase inhibition, indicating their potential as antimicrobial agents against a range of bacterial and fungal strains (Bekircan et al., 2015). Similarly, fluoro substituted benzamides, including those with thiazole and thiazolidine rings, have been identified as promising antimicrobial analogs, particularly effective against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Anticancer Applications
The research on related compounds also extends to anticancer applications, where derivatives have been synthesized for their unique mechanism of tubulin inhibition, demonstrating high potency and efficacy in inhibiting tumor growth across various cancer models. This includes the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as a class of anticancer agents, offering a novel mechanism of action by promoting tubulin polymerization without binding competitively with paclitaxel, thereby overcoming resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of compounds with similar structures, providing insights into their potential applications. For instance, the synthesis of isostructural compounds with variations in fluorophenyl groups has been reported, with detailed structural analysis through single crystal diffraction (Kariuki et al., 2021). These studies are crucial for understanding the molecular configurations that contribute to the biological activities of these compounds.
Novel Synthesis Approaches
Furthermore, innovative synthesis methods have been developed for related compounds, employing techniques such as microwave-induced synthesis for the creation of fluorobenzamides. These methods not only enhance the antimicrobial activity of the resulting compounds but also offer a more efficient synthesis process (Desai et al., 2013).
Properties
IUPAC Name |
2-chloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3FN4OS/c17-9-5-4-8(6-11(9)19)24-13(22-23-16(24)26)7-21-15(25)14-10(18)2-1-3-12(14)20/h1-6H,7H2,(H,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTMNSKMHWGXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2839256.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)

![N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839265.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)
![11-(2-methoxypyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2839272.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)
![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)

